

An In-depth Technical Guide to 3,5-Diethyl-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name:	3,5-Diethyl-4-hydroxybenzaldehyde
Cat. No.:	B1304944

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is an aromatic organic compound characterized by a benzaldehyde core structure substituted with two ethyl groups and one hydroxyl group. As a member of the substituted hydroxybenzaldehyde family, it holds potential for applications in medicinal chemistry and materials science, primarily owing to the antioxidant properties conferred by its sterically hindered phenolic group. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the field of drug development.

While specific data for **3,5-diethyl-4-hydroxybenzaldehyde** is limited in publicly available literature, this guide draws upon information from closely related analogues, such as 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, to infer its potential characteristics and functionalities.

Chemical and Physical Properties

The fundamental properties of **3,5-Diethyl-4-hydroxybenzaldehyde** are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Property	Value	Source
IUPAC Name	3,5-Diethyl-4-hydroxybenzaldehyde	PubChem[1]
CAS Number	69574-07-8	ChemSrc
Molecular Formula	C ₁₁ H ₁₄ O ₂	PubChem[1]
Molecular Weight	178.23 g/mol	ChemSrc
Canonical SMILES	CCC1=CC(=CC(=C1O)CC)C=O	PubChem[1]
InChI Key	QXJOSBSXQWJPCN-UHFFFAOYSA-N	PubChem[1]

Synthesis

Detailed experimental protocols for the synthesis of **3,5-diethyl-4-hydroxybenzaldehyde** are not readily available in the surveyed literature. However, synthetic routes can be extrapolated from established methods for producing structurally similar 3,5-dialkyl-4-hydroxybenzaldehydes. A common approach involves the formylation of a corresponding 2,6-dialkylphenol.

One potential synthetic pathway, adapted from the synthesis of its analogues, is the Duff reaction or a related formylation method.

Conceptual Experimental Protocol: Formylation of 2,6-Diethylphenol

This protocol is a hypothetical adaptation based on the synthesis of related compounds and would require optimization.

Materials:

- 2,6-Diethylphenol
- Hexamethylenetetramine (HMTA)

- Glacial acetic acid or trifluoroacetic acid
- Hydrochloric acid (for hydrolysis)
- Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Formylation: Dissolve 2,6-diethylphenol and hexamethylenetetramine in an excess of glacial acetic acid. Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Hydrolysis: After cooling, the reaction mixture is treated with aqueous hydrochloric acid and heated to hydrolyze the intermediate Schiff base to the aldehyde.
- Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Generalized Synthesis Workflow



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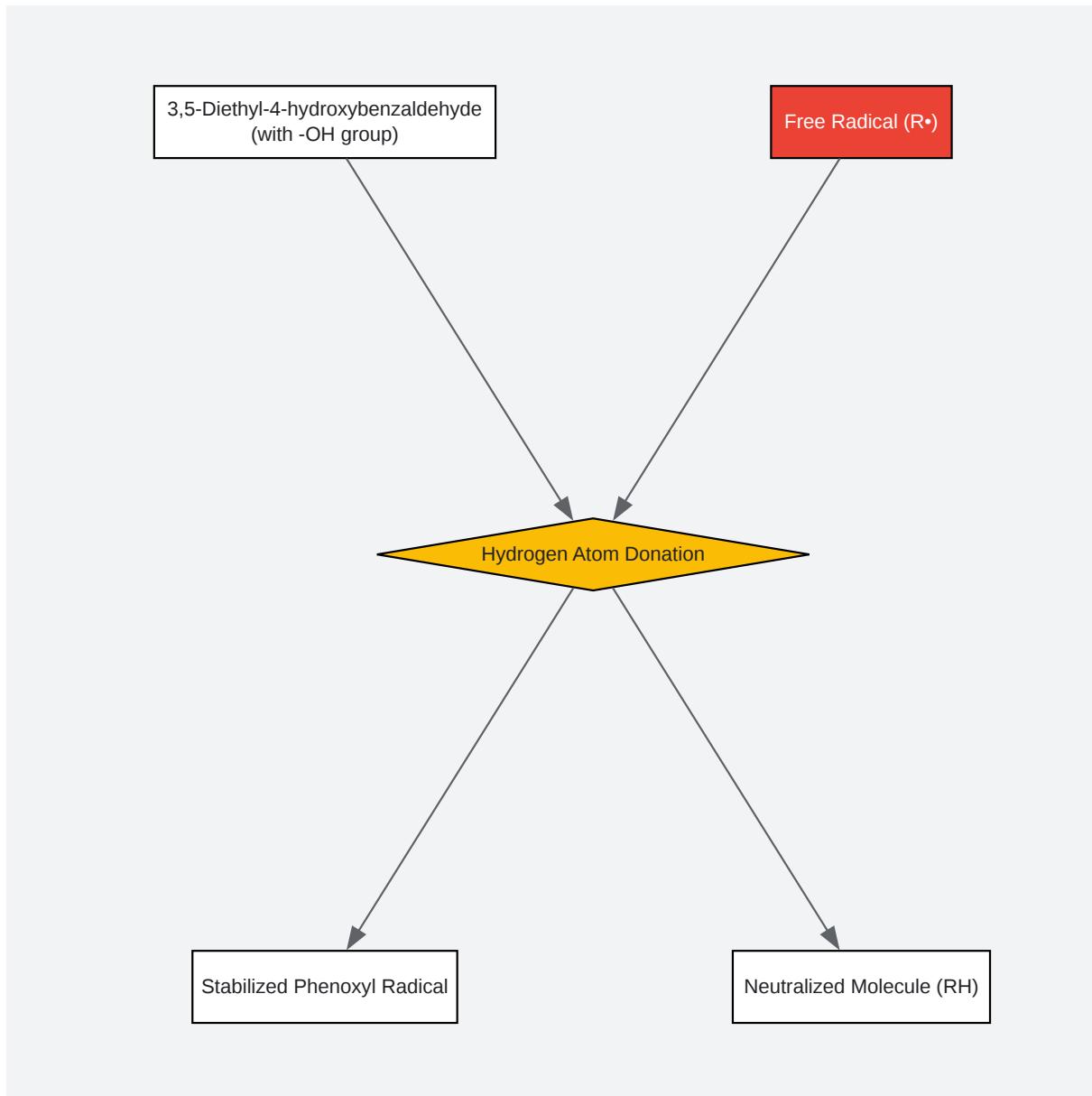
Caption: A generalized workflow for the synthesis of **3,5-Diethyl-4-hydroxybenzaldehyde**.

Applications in Drug Development and Research

While specific applications for **3,5-diethyl-4-hydroxybenzaldehyde** in drug development are not well-documented, its structural features suggest several areas of potential utility, drawing parallels from its better-studied analogues.

- **Antioxidant Properties:** The hindered phenolic hydroxyl group is a key pharmacophore for antioxidant activity. This structural motif allows the molecule to act as a radical scavenger, which is a crucial mechanism for mitigating oxidative stress implicated in numerous diseases.^{[2][3]} The ethyl groups provide steric hindrance that can enhance the stability of the resulting phenoxyl radical, thereby improving its antioxidant efficacy.
- **Intermediate for Pharmaceutical Synthesis:** Substituted benzaldehydes are versatile building blocks in organic synthesis. The aldehyde and hydroxyl functionalities can be readily modified to construct more complex molecules with potential therapeutic activities. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde is a key intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.^[4] It is plausible that the diethyl analogue could serve a similar role in the synthesis of novel drug candidates.
- **Antimicrobial Research:** Phenolic compounds are known to possess antimicrobial properties. ^[2] The lipophilicity introduced by the diethyl groups may influence its ability to interact with microbial cell membranes, suggesting a potential avenue for research into new antibacterial or antifungal agents.

Potential Antioxidant Mechanism



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Caption: Conceptual diagram of the free radical scavenging mechanism.

Quantitative Data

Quantitative data specifically for **3,5-diethyl-4-hydroxybenzaldehyde** is sparse. The following table presents computed and experimental properties that are available.

Data Point	Value	Method
XLogP3	2.2	Computed
Hydrogen Bond Donor Count	1	Computed
Hydrogen Bond Acceptor Count	2	Computed
Rotatable Bond Count	3	Computed
Topological Polar Surface Area	37.3 Å ²	Computed
LogP	2.32950	Experimental

Data sourced from ChemSrc.

Conclusion and Future Directions

3,5-Diethyl-4-hydroxybenzaldehyde is a chemical entity with potential for further exploration, particularly in the realms of medicinal chemistry and material science. Its structural similarity to well-studied antioxidants and pharmaceutical intermediates suggests that it could be a valuable building block for the development of novel therapeutic agents.

Future research should focus on:

- Developing and optimizing a reliable synthetic protocol.
- Conducting in-vitro and in-vivo studies to quantify its antioxidant, anti-inflammatory, and antimicrobial properties.
- Exploring its utility as a precursor for the synthesis of more complex, biologically active molecules.

The information provided in this guide, though partly inferred from related compounds, offers a solid foundation for researchers and scientists to embark on the investigation of this promising

molecule.

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